Fmoc-D-asp-NH2 Fmoc-D-asp-NH2
Brand Name: Vulcanchem
CAS No.: 200335-41-7
VCID: VC21548784
InChI: InChI=1S/C19H18N2O5/c20-18(24)16(9-17(22)23)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,24)(H,21,25)(H,22,23)/t16-/m1/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)N
Molecular Formula: C19H18N2O5
Molecular Weight: 354,36 g/mole

Fmoc-D-asp-NH2

CAS No.: 200335-41-7

Cat. No.: VC21548784

Molecular Formula: C19H18N2O5

Molecular Weight: 354,36 g/mole

* For research use only. Not for human or veterinary use.

Fmoc-D-asp-NH2 - 200335-41-7

Specification

CAS No. 200335-41-7
Molecular Formula C19H18N2O5
Molecular Weight 354,36 g/mole
IUPAC Name (3R)-4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid
Standard InChI InChI=1S/C19H18N2O5/c20-18(24)16(9-17(22)23)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,24)(H,21,25)(H,22,23)/t16-/m1/s1
Standard InChI Key VHRMWRHTRSQVJJ-MRXNPFEDSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C(=O)N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)N
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)N

Introduction

Chemical Structure and Properties

Fmoc-D-asp-NH2, chemically known as (3R)-4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid, possesses distinct physical and chemical properties that make it suitable for various applications in peptide synthesis . The compound has a molecular formula of C19H18N2O5 and a molecular weight of 354.4 g/mol .

The structure consists of three key components:

  • The Fmoc protecting group (9-fluorenylmethyloxycarbonyl)

  • D-aspartic acid (the D-enantiomer of aspartic acid)

  • An alpha-amide modification

This derivative exists as a white to off-white solid with significant solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but limited solubility in water . The Fmoc group provides stability during synthesis procedures while allowing for selective deprotection under basic conditions.

Structural Characteristics

The compound features one stereocenter (R-configuration) with the following key functional groups:

  • A carboxylic acid (beta-position)

  • An amide group (alpha-position)

  • An Fmoc-protected amine

The spatial arrangement of these groups contributes to its unique reactivity profile and effectiveness in peptide synthesis strategies. Its InChIKey identifier is VHRMWRHTRSQVJJ-MRXNPFEDSA-N, which serves as a unique structural identifier for database cross-referencing.

Synthesis and Preparation Methods

The synthesis of Fmoc-D-asp-NH2 typically involves a multi-step process starting with D-aspartic acid. Two primary stages are involved in the preparation:

Fmoc Protection

The amino group of D-aspartic acid is protected through a reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base, typically sodium bicarbonate, in an aqueous dioxane solution . This reaction introduces the Fmoc protecting group, which shields the alpha-amino group during subsequent modifications.

Amidation

The carboxyl group of the protected D-aspartic acid is then converted to an amide using reagents such as ammonia or ammonium chloride in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) . This step creates the alpha-amide functionality characteristic of this compound.

Industrial production typically employs automated solid-phase peptide synthesis techniques, where the Fmoc group is introduced during the synthesis of peptides on a solid support, allowing for sequential addition of amino acids .

Applications in Peptide Synthesis

Fmoc-D-asp-NH2 plays a crucial role in modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its applications extend across various scientific domains:

Solid-Phase Peptide Synthesis

The compound serves as a key building block in SPPS, where it is incorporated into growing peptide chains. The Fmoc protecting group allows for orthogonal protection strategies, enabling selective deprotection and coupling reactions. This selectivity is essential for synthesizing complex peptides with multiple reactive functional groups.

Drug Development

Researchers utilize Fmoc-D-asp-NH2 in pharmaceutical development, particularly in the design of neuropeptides and other biologically active compounds. The D-aspartic acid configuration can influence the conformation, stability, and bioactivity of the resulting peptides, making it valuable for creating peptide-based therapeutics with enhanced properties.

Bioconjugation Strategies

This compound functions as a critical component in bioconjugation approaches, facilitating the attachment of peptides to various biomolecules. Such conjugation strategies are essential for developing targeted drug delivery systems, where peptides enhance specificity and efficacy of the therapeutic agents.

Role in Preventing Aspartimide Formation

One of the most significant advantages of Fmoc-D-asp-NH2 is its ability to reduce aspartimide formation during peptide synthesis. Aspartimide formation is a common side reaction in peptide synthesis involving aspartic acid residues, leading to undesired byproducts.

Comparison with Traditional Deprotection Reagents

Research has demonstrated that Fmoc-D-asp-NH2, when used with dipropylamine (DPA) for Fmoc deprotection, significantly reduces aspartimide formation compared to conventional reagents like piperidine (PPR) . Experimental data from the synthesis of hexapeptide sequences containing aspartimide-prone motifs show the superiority of this approach.

Table 1: Comparison of Aspartimide Formation with Different Deprotection Reagents

Fmoc deprotection reagentTemperature (°C)Crude yield (%)Product ratio (%) (Desired/Aspartimide/Byproducts)
20% PPR604783/17/0
2% DBU602652/25/23
5% PZ + 2% DBU6000/0/100
25% DPA605396/4/0
25% DEA604689/8/3
25% DBA605293/4/3
20% PPR902870/20/10
25% DPA903478/11/11

The data clearly demonstrates that using DPA with Fmoc-D-asp-NH2 results in higher crude yields (53%) and significantly reduced aspartimide formation (only 4%) compared to traditional piperidine methods which produce 17% aspartimide .

Mechanism of Aspartimide Prevention

The effectiveness of Fmoc-D-asp-NH2 in preventing aspartimide formation relates to its structural properties. The D-configuration alters the spatial arrangement of the aspartic acid residue, reducing the likelihood of cyclization reactions that lead to aspartimide formation . Additionally, when used with appropriate deprotection reagents like DPA, the reaction kinetics favor the desired deprotection pathway over side reactions.

Comparisons with Similar Compounds

Fmoc-D-asp-NH2 belongs to a family of protected amino acid derivatives used in peptide synthesis. Understanding its relative advantages requires comparison with similar compounds.

Comparison with Fmoc-Asp-NH2

Fmoc-Asp-NH2, the L-aspartic acid derivative, shares a similar molecular formula and weight with Fmoc-D-asp-NH2 but differs in its stereochemistry. While both compounds are used in peptide synthesis, the D-isomer demonstrates superior performance in preventing aspartimide formation in certain sequences . The different stereochemistry results in altered reactivity and conformational properties.

Comparison with Other Aspartic Acid Derivatives

Studies comparing Fmoc-D-asp-NH2 with derivatives like Fmoc-Asp(OtBu)-OH show distinct advantages in specific applications:

Table 2: Properties of Different Aspartic Acid Derivatives

DerivativeProtecting GroupAspartimide FormationYield Improvement
Fmoc-Asp(OtBu)tert-butylHighStandard
Fmoc-D-asp-NH2AmideLowSignificant
Fmoc-Asp(OMpe)MethylpentylModerateModerate

The comparison highlights that Fmoc-D-asp-NH2 provides significant advantages in reducing aspartimide formation, particularly in challenging peptide sequences prone to this side reaction .

Reaction Mechanisms and Chemical Behavior

Understanding the reactivity of Fmoc-D-asp-NH2 is essential for optimizing its use in peptide synthesis protocols.

Coupling Reactions

Following deprotection, the free amine can participate in coupling reactions with activated amino acids. Common coupling reagents include:

  • DCC (Dicyclohexylcarbodiimide)

  • DIC (N,N'-Diisopropylcarbodiimide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

For challenging sequences containing Fmoc-D-asp-NH2, extended coupling times and specialized reagents may be necessary. For instance, overnight coupling with HATU and 3 equivalents of DIPEA (N,N-Diisopropylethylamine) has proven effective for difficult couplings .

Research Findings on Aspartimide-Prone Sequences

Research on Fmoc-D-asp-NH2 has largely focused on its application in synthesizing challenging peptide sequences, particularly those prone to aspartimide formation.

Case Studies with Hexapeptide Sequences

Detailed studies using hexapeptide sequences demonstrate the effectiveness of Fmoc-D-asp-NH2 in preventing aspartimide formation. For example, in the synthesis of hexapeptide VKDGYI, using DPA for Fmoc deprotection resulted in only 4% aspartimide formation compared to 17% with piperidine .

Additional studies with various Asp-X motifs further confirm this advantage:

Table 3: Aspartimide Formation in Different Asp-X Sequences

Hexapeptide SequenceX ResidueAspartimide with PPR (%)Aspartimide with DPA (%)Improvement Factor
VKDGYIGlycine1744.25×
VKDXYIArginineHigherLowerSignificant
VKDXYICysteineSimilarSimilarMinimal
VKDXYIAlanineMinimalMinimalNone

These findings indicate that the effectiveness of Fmoc-D-asp-NH2 with DPA varies depending on the amino acid following the aspartic acid residue, with the most significant improvements observed for glycine and arginine residues .

Linear Peptide Synthesis Applications

Research has also examined the application of Fmoc-D-asp-NH2 in the synthesis of longer, linear peptides:

Table 4: Synthesis of Linear Peptides Using Different Deprotection Methods

Peptide SequenceDeprotection ReagentTemperature (°C)Crude Yield (%)Crude Purity (%)Isolated Yield (%)
Afamelanotide20% PPR60704617
Ac-SYSNleEHfRWGKPV25% DPA60455010
Bivalirudin20% PPR60n.d.7746
fPRPGGGGNGDFEEIPEEYL-OH25% DPA60n.d.7739
fPRPGGGGNGDFEEIPEEYL-OH20% PPR906.628n.d.
fPRPGGGGNGDFEEIPEEYL-OH25% DPA904.625n.d.

These results show that the benefits of using DPA with Fmoc-D-asp-NH2 extend to complex peptide sequences, though the advantages vary depending on the specific sequence and synthesis conditions .

Biological Activity and Applications

The biological significance of peptides synthesized using Fmoc-D-asp-NH2 extends to various therapeutic applications.

Antibacterial Properties

Peptides containing D-aspartic acid residues often display enhanced antibacterial properties compared to their L-amino acid counterparts. This enhancement is attributed to increased resistance to proteolytic degradation and altered structural properties that improve interaction with bacterial membranes.

Neuropeptide Development

The incorporation of Fmoc-D-asp-NH2 in peptide synthesis has enabled the development of neuropeptides with improved stability and bioavailability. These modified peptides demonstrate potential in treating various neurological disorders by resisting enzymatic degradation in vivo.

Application in Antibody-Drug Conjugates

Research indicates that derivatives like Fmoc-Asp-NH2 serve as cleavable linkers in antibody-drug conjugates (ADCs), allowing for the controlled release of therapeutic agents in specific physiological environments, such as the acidic microenvironment of cancer cells. While this research focuses on the L-isomer, similar applications may be possible with the D-isomer for specialized requirements.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator